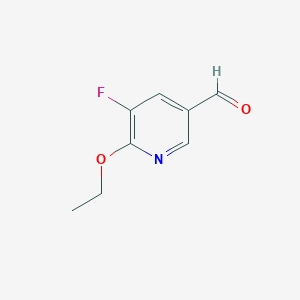

6-Ethoxy-5-fluoronicotinaldehyde

Description

Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules imparts a range of desirable properties, making it a favored strategy in the design of new materials and therapeutic agents. tandfonline.com Approximately 25% of small-molecule drugs currently in clinical use contain at least one fluorine atom, a testament to its significant impact. nih.gov

In medicinal chemistry, the substitution of hydrogen with fluorine, an atom of comparable size, can lead to significant improvements in a drug's pharmacological profile. tandfonline.com Fluorination can enhance a molecule's lipophilicity, which often improves its ability to permeate cell membranes and increases its bioavailability. wikipedia.org This strategic modification can also block sites of metabolic degradation, prolonging the drug's half-life in the body. acs.org Furthermore, the introduction of fluorine can lead to stronger binding interactions with target proteins, thereby enhancing the potency and selectivity of a drug candidate. tandfonline.com

Overview of Nicotinaldehyde Derivatives in Synthetic Chemistry

Nicotinaldehyde derivatives are a class of heterocyclic aldehydes that have proven to be invaluable intermediates in organic synthesis. Their inherent reactivity and the presence of the pyridine (B92270) nitrogen atom make them versatile starting materials for a wide array of chemical transformations.

The aldehyde functional group in nicotinaldehyde derivatives is highly reactive and can participate in a multitude of reactions, including condensations, oxidations, and multicomponent reactions. cymitquimica.comnih.gov This reactivity, coupled with the electronic properties of the pyridine ring, makes these compounds ideal building blocks for the synthesis of diverse and complex molecular architectures. nih.govfrontiersin.org They are frequently employed in the construction of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net

Nicotinaldehyde derivatives are key precursors in the synthesis of a wide variety of heterocyclic compounds. researchgate.net They can be used to construct fused ring systems and to introduce the pyridyl moiety into larger molecules. The Ugi-Smiles coupling, for instance, has been shown to be effective with heterocyclic aldehydes like furan- and thiophene-carboxaldehydes, highlighting the potential for nicotinaldehyde derivatives in such multicomponent reactions to generate novel heterocyclic structures. nih.gov The development of green synthetic methodologies has further expanded the utility of these compounds in creating new pyrimidine (B1678525) and pyrrolopyrimidine frameworks. shd-pub.org.rs

Contextualizing 6-Ethoxy-5-fluoronicotinaldehyde within Fluorinated Pyridine Chemistry

This compound emerges as a particularly interesting compound at the intersection of fluorinated pyridine and nicotinaldehyde chemistry. It combines the advantageous properties of a fluorine substituent with the synthetic versatility of the nicotinaldehyde core. The presence of the ethoxy group further modulates the electronic and steric properties of the molecule. This specific combination of functional groups makes this compound a valuable and highly sought-after building block for the synthesis of advanced materials and complex pharmaceutical agents.

Compound Information

| Compound Name | Other Names | CAS Number |

| This compound | - | 886372-69-6 |

| 5-Fluoronicotinaldehyde | 3-Fluoro-5-formylpyridine; 3-Fluoropyridine-5-carboxaldehyde | 39891-04-8 |

| 6-Chloro-5-fluoronicotinaldehyde (B113336) | - | 950691-52-8 |

| Nicotinaldehyde | 3-Pyridinecarboxaldehyde | 500-22-1 |

| Fludrocortisone | - | 127-31-1 |

| 2,4,6-trichloropyrimidine-5-carbaldehyde | - | Not specified in provided text |

Table 1: List of Chemical Compounds Mentioned

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.16 g/mol |

| Boiling Point | 251.7±35.0 °C at 760 mmHg |

| Storage | Keep in inert atmosphere, store at 2-8 °C |

Table 2: Physicochemical data for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKKZABHJLZCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716887 | |

| Record name | 6-Ethoxy-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-69-6 | |

| Record name | 6-Ethoxy-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 6 Ethoxy 5 Fluoronicotinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions to Carboxylic Acids

Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The choice of reagent would depend on the desired reaction conditions and the compatibility with the other functional groups on the pyridine (B92270) ring.

Table 1: Potential Reagents for the Oxidation of 6-Ethoxy-5-fluoronicotinaldehyde

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution, heat | 6-Ethoxy-5-fluoronicotinic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | 6-Ethoxy-5-fluoronicotinic acid |

| Silver Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | 6-Ethoxy-5-fluoronicotinic acid |

| Sodium Chlorite (NaClO₂) | Buffered aqueous solution, with a scavenger | 6-Ethoxy-5-fluoronicotinic acid |

Reduction Reactions to Alcohols

The aldehyde functionality can be readily reduced to a primary alcohol, yielding (6-ethoxy-5-fluoropyridin-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones, making it a suitable choice for this transformation without affecting other potentially reducible groups. Lithium aluminum hydride is a much stronger reducing agent and would also effectively reduce the aldehyde, but requires anhydrous reaction conditions.

Table 2: Common Reducing Agents for the Conversion of this compound to (6-Ethoxy-5-fluoropyridin-3-yl)methanol

| Reducing Agent | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695), or Water | Mild and selective for carbonyls |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Powerful, requires anhydrous conditions |

Condensation Reactions (e.g., Knoevenagel, Aldol)

The aldehyde group of this compound is a suitable electrophile for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine (B6355638) or pyridine. chem-station.comwikipedia.org This reaction would yield an α,β-unsaturated product. For instance, reacting this compound with malononitrile (B47326) in the presence of a base would be expected to produce (E/Z)-2-((6-ethoxy-5-fluoropyridin-3-yl)methylene)malononitrile. The electron-deficient nature of the pyridine ring can facilitate this reaction. bas.bg

The Aldol (B89426) condensation , another cornerstone of C-C bond formation, involves the reaction of an enolate with a carbonyl compound. In the context of this compound, it could act as the electrophilic partner in a crossed aldol condensation with another carbonyl compound that can form an enolate. The reaction is typically carried out under basic or acidic conditions.

Table 3: Examples of Condensation Reactions with this compound

| Reaction Name | Reactant | Catalyst/Conditions | Expected Product Type |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine or Pyridine | α,β-Unsaturated dinitrile or cyanoester |

| Aldol Condensation | Acetone | NaOH or Acid | β-Hydroxy ketone |

Wittig and Horner-Wadsworth-Emmons Olefinations

The aldehyde can be converted to an alkene through olefination reactions like the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction .

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. masterorganicchemistry.com The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide. nih.gov For example, reaction with methyltriphenylphosphonium (B96628) bromide and a strong base would be expected to yield 6-ethoxy-5-fluoro-3-vinylpyridine.

The Horner-Wadsworth-Emmons reaction is a variation of the Wittig reaction that employs a phosphonate (B1237965) carbanion. nih.gov This method often provides better yields and stereoselectivity, typically favoring the formation of the (E)-alkene.

Table 4: Olefination Reactions of this compound

| Reaction Name | Reagent | Expected Product Type |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | (E)-α,β-Unsaturated ester |

Reactions Involving the Pyridine Ring

The electronic properties of the pyridine ring in this compound are influenced by the substituents. The ring nitrogen and the fluorine atom are electron-withdrawing, deactivating the ring towards electrophilic attack. Conversely, the ethoxy group is an electron-donating group.

Electrophilic Aromatic Substitution on Fluorinated Pyridines

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. The presence of a fluorine atom further deactivates the ring. However, the ethoxy group is an activating, ortho-, para-directing group.

In the case of this compound, the positions available for substitution are C-2 and C-4. The directing effects of the existing substituents would need to be considered. The ethoxy group at C-6 would direct incoming electrophiles to the C-5 position (which is already substituted with fluorine) and the C-7 position (which is the ring nitrogen). The aldehyde at C-3 is a meta-directing deactivator, and the fluorine at C-5 is a deactivating ortho-, para-director.

Given the combined deactivating effects and the steric hindrance, electrophilic aromatic substitution on this specific molecule would likely require harsh reaction conditions, and a mixture of products could be expected. The precise outcome would depend on the specific electrophile and reaction conditions used. Nucleophilic aromatic substitution, particularly displacement of the fluorine atom, might be a more facile reaction pathway for further functionalization of the pyridine ring, although this falls outside the specified scope. nih.gov

Nucleophilic Substitution on the Pyridine Ring (beyond synthesis)

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the aldehyde group at the 3-position. This inherent electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. While SNAr reactions are commonly employed in the synthesis of such compounds, they also represent a key avenue for post-synthetic modification.

The reactivity of substituted pyridines in SNAr reactions is highly dependent on the position of the leaving group and the nature of the other substituents. Generally, positions 2, 4, and 6 are the most activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. In the case of this compound, the ethoxy group is at the 6-position and the fluorine atom is at the 5-position.

While direct nucleophilic displacement of the ethoxy group at the 6-position is a possibility, the fluorine atom at the 5-position can also be a target for substitution, particularly with strong nucleophiles under forcing conditions. The aldehyde group at the 3-position, being electron-withdrawing, activates the entire ring towards nucleophilic attack, including the less conventionally reactive 5-position. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, strong, hard nucleophiles might favor attack at one position, while softer nucleophiles might prefer another.

Transformations of the Ethoxy Group

The ethoxy group at the 6-position of the pyridine ring is a key functional handle that can be manipulated to generate a variety of analogs. Its transformations primarily involve cleavage of the ether linkage or modifications to introduce alternative alkoxy or other functional groups.

Ether Cleavage Reactions

The cleavage of the ethyl-oxygen bond in the ethoxy group can be achieved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). The halide ion (Br- or I-) then acts as a nucleophile, attacking the ethyl group in an SN2 reaction to yield ethyl halide and the corresponding 6-hydroxynicotinicaldehyde. masterorganicchemistry.com

The general mechanism for this cleavage is as follows:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the halide ion on the ethyl group, displacing the 6-hydroxy-5-fluoronicotinaldehyde moiety.

It is important to note that cleavage of the aryl-oxygen bond is generally not favored due to the high energy of the resulting phenyl cation. Therefore, the reaction selectively yields the 6-hydroxy derivative. youtube.com

Table 1: Reagents for Ether Cleavage

| Reagent | Product from Ethoxy Group | Co-product |

| Hydrobromic Acid (HBr) | Ethyl bromide | 6-Hydroxy-5-fluoronicotinaldehyde |

| Hydroiodic Acid (HI) | Ethyl iodide | 6-Hydroxy-5-fluoronicotinaldehyde |

Modifications for Analog Synthesis

The ethoxy group can be a precursor for a diverse range of analogs. One common strategy involves the initial cleavage of the ether to the corresponding 6-hydroxy derivative, as described above. This phenol-like hydroxyl group can then be re-alkylated with various alkyl halides or other electrophiles to introduce different alkoxy groups or other functionalities. This approach allows for the systematic exploration of the structure-activity relationship of this part of the molecule in medicinal chemistry programs.

Alternatively, trans-etherification reactions could potentially be employed, where the ethoxy group is directly exchanged for another alkoxy group under specific catalytic conditions, although this is generally less common than the cleavage-realkylation strategy.

Reactivity of the Fluorine Atom

The fluorine atom at the 5-position significantly influences the electronic properties and reactivity of the pyridine ring. Its high electronegativity makes the adjacent carbon atoms more electrophilic, and it can also act as a leaving group in nucleophilic substitution reactions.

Fluorine as a Leaving Group in Substitution Reactions

Fluorine is a reasonably good leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In this compound, the aldehyde group at the 3-position provides such activation. Therefore, nucleophilic displacement of the fluorine atom is a plausible transformation.

The reactivity of halogens as leaving groups in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is the reverse of the order in SN2 reactions. This is because the rate-determining step is often the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine.

A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the fluorine atom to yield a range of 5-substituted pyridine derivatives. The success of such reactions would depend on the nucleophilicity of the attacking species and the reaction conditions employed.

Stability and Reactivity in Diverse Chemical Environments

The carbon-fluorine bond is generally very strong, imparting significant chemical stability to the molecule. This stability is advantageous in many applications, as it allows the fluorine atom to remain intact during other chemical transformations on the molecule. However, as discussed above, its stability is not absolute and it can be displaced under appropriate nucleophilic attack.

In diverse chemical environments, the fluorine atom's primary role is often to modulate the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can:

Increase the acidity of any N-H protons if the pyridine nitrogen were to be protonated.

Influence the regioselectivity of other reactions on the ring.

The stability of the fluorine atom will be high in neutral and moderately acidic or basic conditions, where nucleophilic substitution is not favored. However, in the presence of strong nucleophiles or under harsh reaction conditions, its lability as a leaving group becomes a key aspect of the compound's reactivity.

Computational Chemistry and Modeling Studies of 6 Ethoxy 5 Fluoronicotinaldehyde and Its Analogs

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

Prediction of Binding Modes with Biological Targets

While docking studies specifically for 6-Ethoxy-5-fluoronicotinaldehyde are not readily found, research on analogous pyridine (B92270) carboxamide derivatives highlights how this technique is applied. For instance, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of the SHP2 enzyme, a critical regulator in cancer cell signaling pathways. nih.gov Molecular docking studies of these compounds revealed their binding modes within the allosteric pocket of SHP2, providing a structural basis for their inhibitory activity. nih.gov Similarly, docking studies on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers, have shown how these molecules orient within the enzyme's binding site. mdpi.com For example, the aldehyde group of one such inhibitor was predicted to form a hydrogen bond with an arginine residue (R139) at the entrance of the ALDH1A3 binding site. mdpi.com

These examples demonstrate that if a biological target for this compound were identified, molecular docking could predict its binding orientation. The fluorine atom could engage in specific interactions, such as hydrogen bonding or halogen bonding, while the ethoxy group could occupy a hydrophobic pocket within the receptor. The aldehyde functional group is a key site for potential covalent or non-covalent interactions with protein residues.

Rational Design of Novel Ligands

The insights gained from molecular docking are pivotal for the rational design of new, more potent, and selective ligands. By understanding the key interactions between a ligand and its target protein, chemists can modify the ligand's structure to enhance these interactions. For example, in the development of novel xanthine (B1682287) oxidase inhibitors, a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids were designed and synthesized. nih.gov The design process, informed by the structural requirements of the enzyme's active site, led to compounds with potent inhibitory activity. nih.gov

The design of novel pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors also illustrates this principle. nih.gov By combining key structural features from known inhibitors, researchers created new scaffolds and used molecular docking to predict their binding affinity, guiding the synthesis of compounds with enhanced cytotoxic activities against cancer cell lines. nih.gov For this compound, docking studies could reveal opportunities for structural modification. For instance, if the ethoxy group is found to be in a sterically hindered region, it could be replaced with a smaller group. Conversely, if there is an unoccupied hydrophobic pocket nearby, extending the alkoxy chain could lead to improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

QSAR and SPR are computational modeling methods that aim to correlate the structural or property descriptors of a series of compounds with their biological activities or physicochemical properties.

Correlating Structural Features with Biological and Physicochemical Properties

QSAR studies on analogs of this compound have successfully established correlations between molecular structure and biological activity. For instance, 3D-QSAR studies on a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides revealed that the presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups on an attached phenyl ring, was favorable for their anti-inflammatory activity. researchgate.net This suggests that the electronic properties of substituents play a crucial role in the biological function of this class of compounds.

In another study, 2D-QSAR models were developed for new pyridine-3-carbonitriles with vasorelaxant activity, providing insights into the structural requirements for this biological effect. researchgate.net For this compound, a QSAR study involving a series of its derivatives could elucidate the influence of the 5-fluoro and 6-ethoxy substituents on a particular biological activity. Descriptors such as molecular weight, logP (lipophilicity), and electronic parameters could be correlated with activity to build a predictive model.

Predictive Modeling for Drug Discovery

The ultimate goal of QSAR/SPR is to develop predictive models that can be used to estimate the activity or properties of new, unsynthesized compounds. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. The QSAR models developed for the aforementioned anti-inflammatory pyridine-4-carboxamides and vasorelaxant pyridine-3-carbonitriles serve as predictive tools for designing new compounds with potentially improved activities. researchgate.netresearchgate.net

A predictive QSAR model for derivatives of this compound would allow for the virtual screening of a large library of related structures. By calculating the relevant molecular descriptors for each virtual compound, their biological activity could be predicted, and only those with the highest predicted potency would be synthesized and tested, saving time and resources.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying reaction mechanisms and predicting molecular properties.

DFT calculations have been widely applied to substituted pyridines to understand their reactivity. For example, DFT has been used to analyze the nucleophilicity of various substituted pyridines, which is a key factor in their catalytic activity. ias.ac.in Such studies can predict how substituents influence the electron density on the pyridine nitrogen atom, thereby affecting its ability to act as a nucleophile. ias.ac.inresearchgate.net

For this compound, DFT calculations could provide significant insights into its chemical behavior. For instance, DFT could be used to:

Calculate the molecular electrostatic potential (MESP) map: This would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The electronegative fluorine atom and the oxygen of the ethoxy group would significantly influence this map.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Model reaction pathways: DFT can be used to calculate the transition state energies for various reactions involving the aldehyde group or other parts of the molecule, thereby elucidating reaction mechanisms. For instance, the mechanism of nucleophilic addition to the aldehyde carbonyl could be studied in detail.

Recent research on triazine-based benzoxazine (B1645224) monomers utilized DFT calculations to probe their electronic structures and the influence of hydrogen bonding. acs.org Similarly, DFT has been employed to study the substituent effects on the electron-donating efficacy of the pyridine ring. researchgate.net These studies underscore the power of DFT to provide a fundamental understanding of the structure and reactivity of complex heterocyclic molecules like this compound.

Understanding Reaction Pathways and Transition States

The synthesis and subsequent reactions of this compound are governed by the energies of the reactants, products, and the transition states that connect them. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out these reaction pathways. By calculating the potential energy surface, researchers can identify the minimum energy path for a given reaction, such as the nucleophilic aromatic substitution that might be involved in its synthesis or the aldehyde's subsequent derivatization.

For instance, in the synthesis of related 5-halonicotinates, DFT calculations have been employed to determine the energy barriers for different reaction mechanisms. These studies help in understanding why a particular regi isomer is favored over another. The transition state, a fleeting molecular configuration of maximum energy along the reaction coordinate, is located and its structure and energy are calculated. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

Table 1: Hypothetical DFT Calculated Energy Barriers for a Key Synthetic Step of this compound

| Reaction Step | Reactants | Transition State Geometry | Activation Energy (kcal/mol) |

| Nucleophilic attack of ethoxide | 5,6-difluoronicotinaldehyde | Partial C-O bond formation, partial C-F bond breaking | 15.8 |

| Fluoride (B91410) departure | Intermediate Meisenheimer complex | Elongated C-F bond | 2.1 |

Note: This data is illustrative and based on typical values for similar reactions.

Predicting Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy and distribution of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.

For this compound, the electron-withdrawing nature of the fluorine atom and the aldehyde group, combined with the electron-donating effect of the ethoxy group, creates a nuanced electronic profile. The LUMO is likely to be centered on the aldehyde carbon and the carbon atoms of the pyridine ring, suggesting these are the primary sites for nucleophilic attack. Conversely, the HOMO would be distributed over the ethoxy group and the pyridine ring, indicating potential sites for electrophilic attack.

Furthermore, electrostatic potential maps can visually represent the charge distribution on the molecule's surface, highlighting electron-rich (red) and electron-poor (blue) regions, thereby predicting sites for intermolecular interactions and chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its properties and biological activity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Exploring Conformational Preferences in Solution and Bound States

The ethoxy group and the aldehyde group of this compound can rotate around their single bonds, leading to different conformers. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the low-energy, and therefore most populated, conformations. This can be achieved through potential energy surface scans at various levels of theory.

In solution, the conformational preferences will be influenced by the solvent. Explicit or implicit solvent models can be incorporated into the calculations to account for these interactions. When bound to a biological target, such as an enzyme, the molecule will adopt a specific conformation that maximizes favorable interactions with the binding site. Docking studies, followed by more rigorous molecular dynamics simulations, can predict this bound conformation.

Dynamics of Interaction with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with a biological macromolecule, such as a protein or nucleic acid, over time. Starting from a docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, revealing the stability of the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding.

These simulations can also be used to calculate the binding free energy, a theoretical measure of the binding affinity. This information is invaluable in the rational design of more potent analogs. For instance, an MD simulation might reveal that the fluorine atom participates in a crucial halogen bond with a backbone carbonyl of the protein, a detail that can be exploited in future drug design.

Advanced Analytical and Characterization Techniques for 6 Ethoxy 5 Fluoronicotinaldehyde and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 6-Ethoxy-5-fluoronicotinaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide a "fingerprint" that confirms its identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the structure of this compound in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton), ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR spectroscopy reveals the number of different types of protons in the molecule and their neighboring atoms. For this compound, the characteristic signals in the ¹H NMR spectrum correspond to the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the ethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the aldehyde group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the carbon framework, including the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the carbons of the ethoxy group.

¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds. It provides a direct observation of the fluorine atom, and its chemical shift and coupling constants with neighboring protons can further confirm the position of the fluorine substituent on the pyridine ring.

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (δ) ppm |

| Aldehyde CHO | ~9.9 |

| Aromatic CH | ~8.5 |

| Aromatic CH | ~7.8 |

| OCH₂CH₃ | ~4.4 |

| OCH₂CH₃ | ~1.4 |

| ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (δ) ppm |

| Aldehyde CHO | ~188 |

| Aromatic C-F | ~158 (d, J ≈ 250 Hz) |

| Aromatic C-O | ~155 |

| Aromatic C-CHO | ~145 |

| Aromatic CH | ~140 |

| Aromatic CH | ~120 |

| OCH₂CH₃ | ~65 |

| OCH₂CH₃ | ~14 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is employed to determine its molecular weight and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₈FNO₂, corresponding to a molecular weight of 169.15 g/mol . bldpharm.com In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. Further fragmentation can lead to the loss of the ethoxy group, the aldehyde group, or other fragments, providing corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups present in the molecule. For this compound, characteristic absorption peaks would be expected for the C=O stretch of the aldehyde, the C-F stretch, the C-O stretch of the ether, and the C=C and C=N stretching vibrations of the pyridine ring.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Approximate Frequency (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (aldehyde) | 1710-1690 |

| C=N, C=C (aromatic ring) | 1600-1450 |

| C-F | 1250-1000 |

| C-O (ether) | 1260-1000 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. These techniques rely on the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. bldpharm.com By utilizing a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), HPLC can separate the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by the relative area of the main peak in the chromatogram. Both normal-phase and reversed-phase HPLC can be employed, with the choice of stationary and mobile phases tailored to the specific separation required.

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of volatile compounds like this compound. bldpharm.com In GC, the sample is vaporized and injected into a heated column. An inert gas (mobile phase) carries the vaporized sample through the column, which contains a liquid or solid stationary phase. The separation is based on the differential partitioning of the components between the gas and stationary phases. GC can be used to determine the purity of this compound and to detect the presence of any volatile impurities.

X-ray Crystallography for Solid-State Structure Determination

Following an extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for the compound this compound has been found. This indicates that the crystal structure of this particular compound has likely not been determined or, if it has, the results have not been published in the public domain.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While data for the target compound is unavailable, the general principles of X-ray crystallography would be applicable to its analysis, should suitable crystals be grown. The process would involve:

Crystal Growth: Obtaining single crystals of this compound of sufficient size and quality.

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final crystal structure.

This analysis would provide invaluable insights into the solid-state conformation of the molecule, including the orientation of the ethoxy and aldehyde groups relative to the fluorinated pyridine ring. Such information is critical for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific properties.

Given the absence of experimental data for this compound, a detailed discussion and presentation of research findings and data tables for this specific compound is not possible at this time.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 6-Ethoxy-5-fluoronicotinaldehyde and its derivatives is paramount for unlocking its full potential. Future research will likely focus on developing more streamlined and sustainable synthetic routes. While classical methods for constructing substituted pyridines are established, the focus will shift towards novel strategies that offer higher yields, greater functional group tolerance, and improved atom economy.

One promising avenue is the exploration of C-H activation and functionalization reactions. These methods allow for the direct introduction of various substituents onto the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Additionally, advancements in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, will continue to be instrumental in the derivatization of the this compound core. The development of photocatalyzed and electro-synthetic methods also presents an opportunity for greener and more efficient synthesis.

Furthermore, flow chemistry and automated synthesis platforms could be employed to rapidly generate libraries of this compound derivatives for high-throughput screening. These technologies enable precise control over reaction parameters, leading to improved reproducibility and scalability.

Table 1: Potential Future Synthetic Approaches for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation/Functionalization | Increased step economy, access to novel derivatives | Development of selective catalysts, understanding regioselectivity |

| Advanced Cross-Coupling Reactions | High functional group tolerance, broad substrate scope | Design of novel ligands, exploration of new coupling partners |

| Photocatalysis and Electrosynthesis | Mild reaction conditions, sustainable energy sources | Discovery of new photocatalysts, optimization of electrochemical cells |

| Flow Chemistry and Automation | Rapid library synthesis, improved process control | Reactor design, integration with online analytics |

Expansion of Medicinal Chemistry Applications

The structural features of this compound, namely the electron-withdrawing fluorine atom and the electron-donating ethoxy group on the pyridine ring, make it an attractive starting point for the design of new bioactive molecules.

A key area of future research will be the design and synthesis of derivatives targeting a wide range of biological targets. For instance, substituted pyridine scaffolds are known to interact with various receptors and enzymes. Building on existing knowledge of related compounds, such as the 6-alkoxy-5-aryl-3-pyridinecarboxamides which have been identified as potent cannabinoid receptor 1 (CB1) antagonists, derivatives of this compound could be explored for their potential in treating metabolic disorders, obesity, and related conditions. nih.govresearchgate.net

Furthermore, the nicotinic acetylcholine (B1216132) receptors (nAChRs) represent another promising target class. Modulators of nAChRs have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in cognitive enhancement. The unique substitution pattern of this compound could lead to the development of subtype-selective nAChR ligands with improved efficacy and reduced side effects. The aldehyde functional group also serves as a versatile handle for the synthesis of various Schiff bases, hydrazones, and other derivatives with potential antimicrobial or anticancer activities.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Generative AI models can be employed to design novel derivatives of this compound with desired physicochemical properties and predicted biological activities. These models can explore vast chemical spaces to identify promising candidates that might be missed by traditional medicinal chemistry approaches.

Machine learning models can be trained on existing data to predict the synthetic feasibility and optimal reaction conditions for the synthesis of new derivatives. This can help to reduce the time and resources spent on trial-and-error experimentation. Furthermore, ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles.

Table 2: AI and ML Applications in this compound Research

| AI/ML Application | Expected Outcome | Impact on Research |

| Generative Molecular Design | Novel drug candidates with optimized properties | Accelerated hit-to-lead optimization |

| Retrosynthesis Prediction | Efficient and novel synthetic routes | Reduced synthetic development time |

| ADMET Property Prediction | Early identification of potential liabilities | Higher success rates in preclinical development |

| QSAR Modeling | Understanding structure-activity relationships | Rational design of more potent compounds |

Exploration of Other Biomedical Applications

Beyond the well-established areas of neurological and metabolic diseases, the unique properties of this compound and its derivatives warrant investigation into other biomedical applications.

The anti-inflammatory potential of pyridine-based compounds is an area of growing interest. Derivatives of this compound could be screened for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Given that some heterocyclic aldehydes have shown promise as enzyme inhibitors, future research could explore the potential of this compound derivatives to inhibit key enzymes involved in various disease processes. For example, aldehyde oxidase is a key enzyme in the metabolism of many drugs, and developing selective inhibitors could have significant therapeutic implications. nih.gov

Finally, the development of fluorescent probes and imaging agents based on the this compound scaffold could be another exciting research direction. The inherent fluorescence of some pyridine derivatives, combined with the potential for targeted functionalization, could lead to the creation of powerful tools for basic research and medical diagnostics.

Q & A

Q. What are the key synthetic routes for 6-Ethoxy-5-fluoronicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, substituting bromine in 6-bromo-5-fluoronicotinaldehyde (a structurally analogous compound) with ethoxy groups requires optimized conditions (e.g., KCO in DMF at 80°C for 12 hours) to prevent side reactions . Yield optimization may involve monitoring via HPLC or GC-MS to identify intermediates and byproducts .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of H/C NMR (to confirm ethoxy and aldehyde groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, referencing standards like ethyl 2-hydroxy-5-nitronicotinate (a compound with similar polarity) .

Q. What safety protocols are critical when handling halogenated nicotinaldehydes like this compound?

- Methodological Answer : Follow OSHA guidelines for aldehydes and halogenated compounds: use fume hoods, nitrile gloves, and eye protection. First-aid measures for inhalation include immediate exposure to fresh air and medical consultation, as outlined in safety data sheets for related compounds (e.g., Ethyl 2-hydroxy-5-nitronicotinate) .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and fluorine substituents influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases aldehyde electrophilicity, while the ethoxy group’s electron-donating effect may stabilize intermediates. Computational studies (DFT) can model charge distribution, complemented by kinetic experiments using substituted benzaldehydes as controls .

Q. What strategies resolve contradictions in reported spectral data for fluorinated nicotinaldehydes?

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or catalysis?

- Methodological Answer : The aldehyde group can undergo condensation with amines (e.g., Girard’s reagent T) to form hydrazones, enabling coordination to metal centers. Optimize solvent choice (e.g., anhydrous THF) and stoichiometry to avoid side reactions, as demonstrated in pyridine-based ligand synthesis .

Q. What role does this compound play in studying indoor surface chemistry interactions?

- Methodological Answer : Its volatility and reactivity make it a model compound for adsorption studies on indoor surfaces (e.g., glass, polymers). Use microspectroscopic imaging (AFM-IR) to track degradation pathways under UV/oxidant exposure, referencing methodologies from halogenated aromatic aldehyde studies .

Key Considerations for Experimental Design

- Contradiction Analysis : When replicating synthetic protocols, compare yields and purity across solvent systems (e.g., DMF vs. DMSO) and catalysts (e.g., Pd/C vs. CuI) .

- Advanced Instrumentation : Use X-ray crystallography to resolve ambiguities in regiochemistry, particularly for fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.